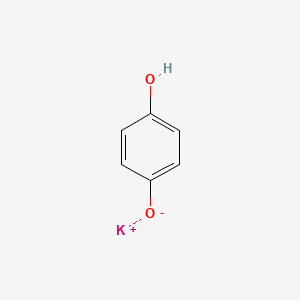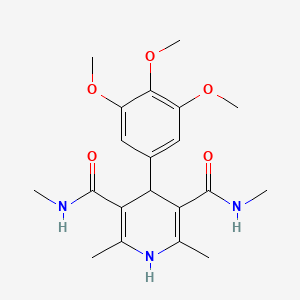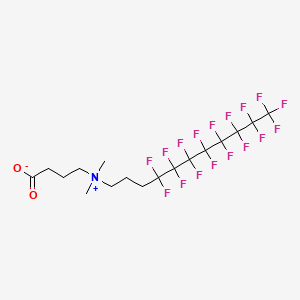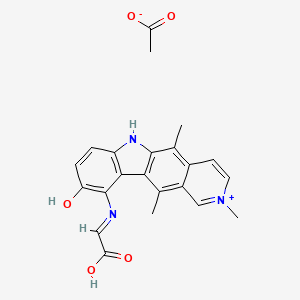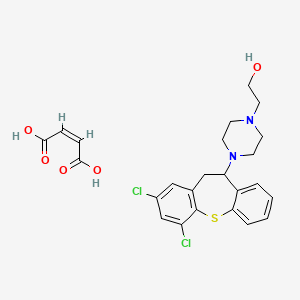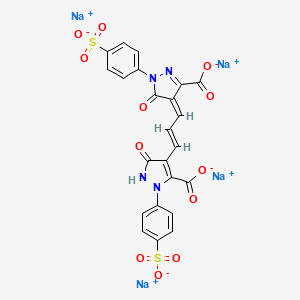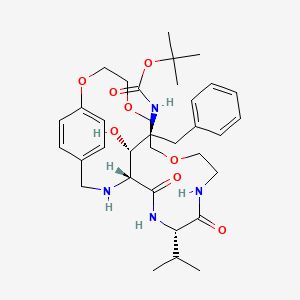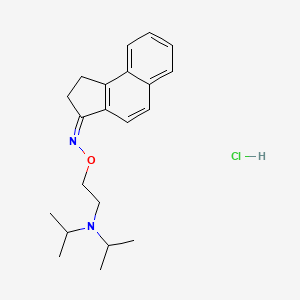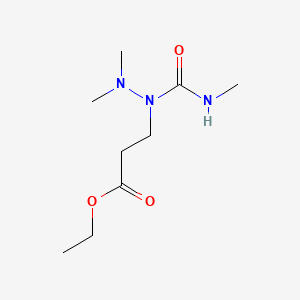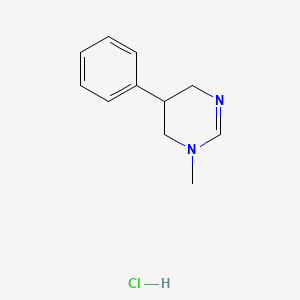
Benzo(b)thiophene-4-acetamide, N-methyl-N-((1S,2S)-2-(1-pyrrolidinyl)cyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)thiophene-4-acetamide, N-methyl-N-((1S,2S)-2-(1-pyrrolidinyl)cyclohexyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom in the thiophene ring, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophene-4-acetamide, N-methyl-N-((1S,2S)-2-(1-pyrrolidinyl)cyclohexyl)- typically involves multi-step organic reactions. The process may start with the formation of the benzo(b)thiophene ring, followed by the introduction of the acetamide group. The cyclohexyl and pyrrolidinyl groups are then attached through specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(b)thiophene-4-acetamide, N-methyl-N-((1S,2S)-2-(1-pyrrolidinyl)cyclohexyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Benzo(b)thiophene-4-acetamide, N-methyl-N-((1S,2S)-2-(1-pyrrolidinyl)cyclohexyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzo(b)thiophene-4-acetamide, N-methyl-N-((1S,2S)-2-(1-pyrrolidinyl)cyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(b)thiophene-4-acetamide: A simpler analog without the cyclohexyl and pyrrolidinyl groups.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Cyclohexyl derivatives: Compounds with cyclohexyl groups attached to different functional groups.
Uniqueness
Benzo(b)thiophene-4-acetamide, N-methyl-N-((1S,2S)-2-(1-pyrrolidinyl)cyclohexyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed in simpler analogs.
Propiedades
Número CAS |
114419-76-0 |
|---|---|
Fórmula molecular |
C21H28N2OS |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-4-yl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3/t18-,19-/m0/s1 |
Clave InChI |
SYHJZCCNQDFHJQ-OALUTQOASA-N |
SMILES isomérico |
CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
SMILES canónico |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
